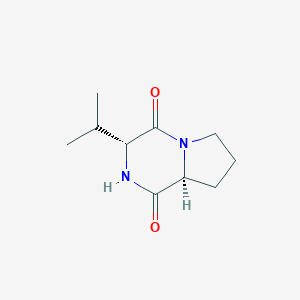

Cyclo(D-Val-L-Pro)

Description

Properties

IUPAC Name |

(3R,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159678 | |

| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27483-18-7 | |

| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27483-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclo(D-Val-L-Pro): A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-Val-L-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine class of natural products. This technical guide provides an in-depth overview of the discovery and natural sourcing of Cyclo(D-Val-L-Pro), with a focus on its isolation from microbial sources. Detailed experimental protocols for its extraction, purification, and characterization are presented. The known biological activities, particularly its role as a specific β-glucosidase inhibitor, are discussed. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug discovery.

Discovery and Historical Context

Natural Sources

Cyclo(D-Val-L-Pro) has been identified from both fungal and bacterial sources. The primary documented producers are:

The production of Cyclo(D-Val-L-Pro) by these microorganisms underscores the diversity of metabolic pathways within the microbial kingdom that lead to the synthesis of complex organic molecules.

Biological Activities

The primary and most well-characterized biological activity of Cyclo(D-Val-L-Pro) is its specific inhibition of the enzyme β-glucosidase.

β-Glucosidase Inhibition

Aspergillus sp. F70609 was the source from which the β-glucosidase inhibitory activity of Cyclo(D-Val-L-Pro) was first reported.[1] β-glucosidases are enzymes that catalyze the hydrolysis of β-glycosidic bonds, playing crucial roles in various biological processes, including cellulose (B213188) degradation and the activation of phytohormones in plants. The specific inhibition of this enzyme by Cyclo(D-Val-L-Pro) suggests its potential for applications in various fields, such as the development of tools for studying carbohydrate metabolism or as a lead compound for the development of therapeutic agents.

Potential Role in Plant Defense

During the investigation of metabolites from Bacillus thuringiensis JCK-1233 for the control of pine wilt disease, Cyclo(D-Val-L-Pro) was among the isolated diketopiperazines.[2][3] While another diketopiperazine, Cyclo(L-Pro-L-Ile), was identified as the primary compound responsible for inducing a moderate hypersensitive reaction in pine seedlings, the co-isolation of Cyclo(D-Val-L-Pro) suggests a potential, though less defined, role in the complex interactions between the bacterium and its plant host.

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and characterization of Cyclo(D-Val-L-Pro) from Bacillus thuringiensis JCK-1233, as adapted from the literature.[2][3]

Microbial Fermentation

-

Strain: Bacillus thuringiensis JCK-1233

-

Culture Medium: Tryptic Soy Broth (TSB)

-

Fermentation Conditions: The bacterium is cultured in TSB medium at 30°C with shaking until a desired cell density is reached (e.g., OD600 of 0.8).

Extraction and Isolation

The workflow for the extraction and isolation of Cyclo(D-Val-L-Pro) is a multi-step process involving solvent extraction and chromatographic separation.

-

Step 1: Extraction: The culture broth is centrifuged to separate the supernatant from the bacterial cells. The supernatant is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

Step 2: Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column. The column is eluted with a gradient of solvents (e.g., dichloromethane (B109758) and methanol) to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Step 3: High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile (B52724) and water).

Structure Elucidation

The purified compound is subjected to spectroscopic analysis to determine its chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC) experiments are performed to determine the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

Signaling Pathway and Mechanism of Action

The precise signaling pathways modulated by Cyclo(D-Val-L-Pro) are not yet fully elucidated. However, based on its known biological activity, a conceptual diagram of its interaction with β-glucosidase can be proposed.

Cyclo(D-Val-L-Pro) likely acts as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site of β-glucosidase, thereby preventing the substrate from binding and being hydrolyzed. Further kinetic studies are required to fully elucidate the mechanism of inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the biological activity of Cyclo(D-Val-L-Pro) and its stereoisomers from the literature.

| Compound | Biological Activity | Organism/Assay | Quantitative Data | Reference |

| Cyclo(D-Val-L-Pro) | β-Glucosidase Inhibition | Aspergillus sp. F70609 | Specific inhibitor | [1] |

| Cyclo(D-Val-L-Pro) | E. coli growth promotion | Escherichia coli | Modest increase in growth | [4] |

Future Perspectives

Cyclo(D-Val-L-Pro) represents an intriguing natural product with specific biological activity. Future research should focus on:

-

Elucidating the Biosynthetic Pathway: Understanding how Aspergillus sp. and Bacillus thuringiensis synthesize this cyclic dipeptide could enable its biotechnological production.

-

Detailed Mechanistic Studies: In-depth kinetic and structural studies are needed to fully understand the mechanism of β-glucosidase inhibition.

-

Exploring a Broader Range of Biological Activities: Screening Cyclo(D-Val-L-Pro) against a wider panel of biological targets could reveal new therapeutic potentials.

-

Synthesis of Analogs: The chemical synthesis of analogs of Cyclo(D-Val-L-Pro) could lead to the development of more potent and selective enzyme inhibitors.

Conclusion

Cyclo(D-Val-L-Pro) is a naturally occurring cyclic dipeptide with demonstrated specific inhibitory activity against β-glucosidase. Its discovery from microbial sources highlights the vast untapped potential of microorganisms for the discovery of novel bioactive compounds. The detailed experimental protocols provided in this guide offer a foundation for its further investigation and potential application in various scientific and industrial fields. Continued research into its biological activities and mechanism of action is warranted to fully exploit its potential.

References

- 1. Cyclo(D-Pro-L-Val), a specific beta-glucosidase inhibitor produced by Aspergillus sp. F70609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]

- 3. A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy [mdpi.com]

Cyclo(D-Val-L-Pro): A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-Val-L-Pro) is a cyclic dipeptide, a class of organic compounds composed of two amino acids, in this case, D-valine and L-proline, joined by peptide bonds to form a ring structure. This conformationally constrained molecule has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activity spectrum of Cyclo(D-Val-L-Pro), presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a widespread group of natural products synthesized by various organisms, including bacteria, fungi, and marine invertebrates. Their rigid cyclic structure confers enhanced stability against enzymatic degradation compared to their linear counterparts, making them attractive scaffolds for therapeutic agent development. Cyclo(D-Val-L-Pro), a specific stereoisomer of cyclo(prolyl-valyl), has demonstrated a range of biological effects, including enzyme inhibition and potential antimicrobial properties. Understanding the nuances of its activity is crucial for harnessing its full therapeutic potential.

Biological Activity Spectrum

The biological activities of Cyclo(D-Val-L-Pro) and its stereoisomer, Cyclo(L-Pro-L-Val), span several key areas of therapeutic interest. While some studies investigate the specific D-Val-L-Pro isomer, much of the detailed mechanistic work has been performed on the L-Pro-L-Val form. This guide will present data for Cyclo(D-Val-L-Pro) where available and supplement with information on its stereoisomer to provide a broader context of the potential activities of this molecular scaffold.

Enzyme Inhibition

A notable biological activity of Cyclo(D-Val-L-Pro) is its specific inhibition of β-glucosidase.

Table 1: Quantitative Data on Enzyme Inhibition by Cyclo(D-Val-L-Pro)

| Enzyme Target | Compound | IC50 | Source Organism of Compound | Reference |

| β-glucosidase | Cyclo(D-Pro-L-Val) | 75 µg/mL | Aspergillus sp. F70609 | [1] |

Note: The original source refers to Cyclo(D-Pro-L-Val), which is the same molecule as Cyclo(D-Val-L-Pro) with a different naming convention.

Antimicrobial Activity

Table 2: Quantitative Data on Antimicrobial Activity of Cyclo(L-Pro-L-Val)

| Target Organism | Compound | MIC | Reference |

| Staphylococcus aureus | Cyclo(L-Pro-L-Val) | 16.3 µg/mL | [2] |

| Bacillus subtilis | Cyclo(L-Pro-L-Val) | 18.2 µg/mL | [2] |

| Escherichia coli | Cyclo(L-Pro-L-Val) | >20 µg/mL | [2] |

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising anti-virulence strategy. Cyclo(L-Pro-L-Val) has been shown to inhibit the LuxR-dependent QS system in E. coli.

Table 3: Quantitative Data on Quorum Sensing Inhibition by Cyclo(L-Pro-L-Val)

| Target System | Compound | IC50 | Biosensor Strain | Reference |

| LuxR-dependent quorum sensing | Cyclo(L-Pro-L-Val) | 0.4 mM | E. coli biosensor | [2] |

Anti-inflammatory Activity

The stereoisomer Cyclo(L-Pro-L-Val) has been reported to exhibit anti-inflammatory properties by inhibiting key signaling molecules in the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of Cyclo(D-Val-L-Pro).

β-Glucosidase Inhibition Assay

This protocol is adapted from general enzyme inhibition assay procedures.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cyclo(D-Val-L-Pro) against β-glucosidase.

Materials:

-

β-glucosidase enzyme

-

p-nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

-

Cyclo(D-Val-L-Pro)

-

Phosphate buffer (pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Cyclo(D-Val-L-Pro) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

In a 96-well plate, add a fixed amount of β-glucosidase solution to each well.

-

Add the different concentrations of Cyclo(D-Val-L-Pro) to the respective wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate pNPG to all wells.

-

Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol.

-

Calculate the percentage of inhibition for each concentration of Cyclo(D-Val-L-Pro) compared to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of Cyclo(D-Val-L-Pro) against various bacterial strains.

Materials:

-

Cyclo(D-Val-L-Pro)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of Cyclo(D-Val-L-Pro).

-

Perform two-fold serial dilutions of the compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria and medium only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Quorum Sensing Inhibition Assay (using a biosensor strain)

This protocol describes a general method for assessing QS inhibition using a bacterial biosensor strain that produces a detectable signal in response to QS molecules.

Objective: To evaluate the ability of Cyclo(D-Val-L-Pro) to inhibit quorum sensing.

Materials:

-

Cyclo(D-Val-L-Pro)

-

Bacterial biosensor strain (e.g., Chromobacterium violaceum CV026 or an E. coli strain carrying a LuxR-based reporter plasmid)

-

Appropriate growth medium (e.g., Luria-Bertani broth)

-

N-acyl-homoserine lactone (AHL) inducer specific for the biosensor

-

96-well microplate

-

Microplate reader (for colorimetric or luminescence measurement)

Procedure:

-

Prepare serial dilutions of Cyclo(D-Val-L-Pro) in the growth medium.

-

Grow the biosensor strain to the early exponential phase.

-

In a 96-well plate, add the biosensor culture, a sub-MIC concentration of the AHL inducer, and the various concentrations of Cyclo(D-Val-L-Pro).

-

Include controls: a positive control (biosensor + inducer) and a negative control (biosensor only).

-

Incubate the plate under appropriate conditions (e.g., 30°C with shaking).

-

After a set incubation period, measure the reporter signal (e.g., violacein (B1683560) production in C. violaceum by measuring absorbance at 585 nm, or light production in a luminescent reporter strain).

-

Calculate the percentage of QS inhibition for each concentration of the test compound.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed biological activities are not due to general cellular toxicity.

Objective: To assess the cytotoxicity of Cyclo(D-Val-L-Pro) against a mammalian cell line.

Materials:

-

Cyclo(D-Val-L-Pro)

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of Cyclo(D-Val-L-Pro). Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways

While specific signaling pathways for Cyclo(D-Val-L-Pro) are not extensively detailed in the literature, the anti-inflammatory activity of its stereoisomer, Cyclo(L-Pro-L-Val), is reported to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The canonical NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. Cyclo(L-Pro-L-Val) has been shown to inhibit the phosphorylation of IKKα/β and IκBα, thereby preventing NF-κB activation.

Conclusion

Cyclo(D-Val-L-Pro) is a promising cyclic dipeptide with a defined biological activity profile, most notably as a specific inhibitor of β-glucosidase. While further research is required to fully elucidate its antimicrobial, anti-inflammatory, and quorum sensing inhibitory potential, studies on its stereoisomer, Cyclo(L-Pro-L-Val), provide a strong rationale for its continued investigation. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to systematically explore the therapeutic applications of this intriguing molecule. The unique and stable structure of Cyclo(D-Val-L-Pro) makes it an excellent candidate for lead optimization in the development of novel therapeutic agents.

References

Cyclo(D-Val-L-Pro): A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(D-Val-L-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules. These compounds are secondary metabolites found in a variety of organisms, including bacteria, fungi, and marine sponges. The rigid cyclic structure of these dipeptides confers significant stability against enzymatic degradation, making them attractive candidates for therapeutic development. Cyclo(D-Val-L-Pro) and its stereoisomers have garnered scientific interest due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and quorum sensing modulatory effects. This technical guide provides an in-depth overview of the current understanding of Cyclo(D-Val-L-Pro)'s mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Chemical Structure and Properties

-

IUPAC Name: (3R,8aS)-3-(propan-2-yl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

-

Molecular Formula: C₁₀H₁₆N₂O₂

-

Molecular Weight: 196.25 g/mol

-

CAS Number: 27483-18-7

The stereochemistry of the constituent amino acids, D-valine and L-proline, is critical to the three-dimensional conformation and subsequent biological activity of the molecule.

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory properties of cyclic dipeptides are a significant area of research. While direct studies on Cyclo(D-Val-L-Pro) are limited, extensive research on its diastereomer, Cyclo(L-Pro-L-Val), provides a strong model for its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Studies on Cyclo(L-Pro-L-Val) have demonstrated that it can significantly suppress the phosphorylation of IKKα, IKKβ, IκBα, and the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 macrophages.[1][2] This inhibition prevents the nuclear translocation of NF-κB and subsequent gene activation.

References

An In-depth Technical Guide to Cyclo(D-Val-L-Pro) (CAS: 27483-18-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-Val-L-Pro) is a cyclic dipeptide with the CAS number 27483-18-7. Composed of D-valine and L-proline, this molecule has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current research on Cyclo(D-Val-L-Pro), including its chemical and physical properties, synthesis, and biological functions with a focus on its anti-inflammatory and quorum sensing modulation activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Cyclo(D-Val-L-Pro) is a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides. DKPs are prevalent in nature, found in a variety of fermented foods, microbial cultures, and as byproducts of protein degradation. The cyclic structure of these molecules confers significant stability against enzymatic degradation compared to their linear peptide counterparts. Cyclo(D-Val-L-Pro) has been identified as a product of both chemical synthesis and microbial fermentation.[1] Research has highlighted its potential as an antimicrobial agent, a modulator of bacterial biofilm formation, and an anti-inflammatory compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Cyclo(D-Val-L-Pro) is presented in Table 1.

Table 1: Chemical and Physical Properties of Cyclo(D-Val-L-Pro)

| Property | Value | Reference |

| CAS Number | 27483-18-7 | [1] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| Melting Point | 142 °C | [1] |

| Boiling Point | 420.7 °C | [1] |

| Appearance | White solid | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | [2] |

Synthesis

The synthesis of Cyclo(D-Val-L-Pro) and other diketopiperazines can be achieved through various chemical methods. A general and widely referenced method for the synthesis of cyclo(Val-Pro) stereoisomers was developed by Tullberg et al. While the specific, detailed protocol for the original Tullberg synthesis can be found in the primary literature, a general workflow is described below.

General Synthesis Workflow for Diketopiperazines

The synthesis of diketopiperazines, including Cyclo(D-Val-L-Pro), typically involves the coupling of the two constituent amino acids, followed by an intramolecular cyclization to form the six-membered ring.

Experimental Protocol: General Solid-Phase Synthesis of a Cyclic Peptide

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).

-

First Amino Acid Attachment: Attach the first protected amino acid (e.g., Fmoc-L-Pro-OH) to the resin in the presence of diisopropylethylamine (DIPEA) in DCM.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Second Amino Acid Coupling: Couple the second protected amino acid (e.g., Fmoc-D-Val-OH) using a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and DIPEA in DMF.

-

Cleavage from Resin: Cleave the linear dipeptide from the resin using a mild acidic solution, such as trifluoroacetic acid (TFA) in DCM.

-

Cyclization: Perform the head-to-tail cyclization of the linear dipeptide in a dilute solution using a suitable coupling agent like PyBOP with the addition of a salt such as NaCl to favor intramolecular cyclization.

-

Purification: Purify the crude cyclic dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the structure and purity of the final product using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activity

Cyclo(D-Val-L-Pro) has been shown to exhibit a range of biological activities, including effects on bacterial growth, biofilm formation, and inflammatory responses.

Modulation of Bacterial Growth and Biofilm Formation

Cyclo(D-Val-L-Pro) has been investigated for its effects on the growth and biofilm formation of Escherichia coli.

Table 2: Effect of Cyclo(D-Val-L-Pro) on E. coli Growth

| Treatment | Effect on Growth | p-value |

| Cyclo(D-Val-L-Pro) | Promoted E. coli growth | 3.0 × 10⁻⁵ |

-

Bacterial Culture Preparation: Prepare an overnight culture of E. coli in a suitable growth medium (e.g., Luria-Bertani broth).

-

Inoculum Preparation: Dilute the overnight culture to a specific optical density at 600 nm (OD₆₀₀) to achieve a standardized starting cell concentration (e.g., OD₆₀₀ of 0.1).

-

Treatment: In a 96-well microtiter plate, add the diluted bacterial culture to wells containing Cyclo(D-Val-L-Pro) at the desired final concentration (e.g., 0.1 mg/mL). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37 °C for 24 hours.

-

Growth Measurement: After incubation, measure the OD₆₀₀ of each well to determine bacterial growth.

-

Biofilm Staining (Crystal Violet Assay):

-

Carefully remove the planktonic cells from each well.

-

Wash the wells with a buffer (e.g., phosphate-buffered saline) to remove any remaining non-adherent cells.

-

Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate at room temperature to stain the attached biofilm.

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilize the bound crystal violet by adding a solvent (e.g., 30% acetic acid or ethanol).

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) to quantify the biofilm formation.

-

Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

Cyclo(L-Pro-L-Val) has been shown to significantly suppress the phosphorylation of IKKα, IKKβ, IκBα, and NF-κB in a concentration-dependent manner. This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators. It is highly probable that Cyclo(D-Val-L-Pro) exerts its anti-inflammatory effects through a similar mechanism.

Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling molecules and their cognate LuxR-type transcriptional regulators. Cyclic dipeptides have been implicated as modulators of QS systems.

While the precise mechanism of Cyclo(D-Val-L-Pro) in quorum sensing is not fully elucidated, it is hypothesized to act as either an agonist or antagonist of LuxR-type receptors, thereby influencing the expression of QS-controlled genes, which often include those responsible for virulence factor production and biofilm formation. However, some studies suggest that the interaction may not be a direct binding to the LuxR receptor, and further research is needed to clarify the exact mechanism.

Future Directions

Cyclo(D-Val-L-Pro) presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Elucidating the precise molecular targets of Cyclo(D-Val-L-Pro) in both bacterial and mammalian cells.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize its biological activities.

-

Performing in vivo studies to evaluate its efficacy and safety in animal models of infection and inflammation.

-

Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

Conclusion

Cyclo(D-Val-L-Pro) is a cyclic dipeptide with multifaceted biological activities. Its ability to modulate bacterial growth and biofilm formation, coupled with its potential anti-inflammatory properties through the inhibition of the NF-κB pathway, makes it a molecule of significant interest for further investigation. This technical guide provides a foundation of the current knowledge on Cyclo(D-Val-L-Pro) and serves as a resource for researchers and drug development professionals in their efforts to explore its therapeutic potential.

References

"Cyclo(D-Val-L-Pro)" molecular weight and formula

An In-depth Technical Guide on Cyclo(D-Val-L-Pro)

This technical guide provides a comprehensive overview of the chemical properties and biological activities of the cyclic dipeptide Cyclo(D-Val-L-Pro) for researchers, scientists, and drug development professionals.

Core Molecular Data

Cyclo(D-Val-L-Pro) is a cyclic dipeptide formed from the amino acids D-valine and L-proline.[1][2][3] Its cyclic structure provides stability and resistance to enzymatic degradation.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| CAS Number | 27483-18-7 |

Biological Activity and Mechanism of Action

Cyclo(D-Val-L-Pro) and its stereoisomers have been noted for a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[1][4][5] The molecule is known to disrupt microbial cell functions and may influence biofilm formation.[1]

Notably, the stereoisomer Cyclo(L-Pro-L-Val) has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] This pathway is a key regulator of the inflammatory response. The compound has been shown to inhibit the phosphorylation of IKKα and IKKβ, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the activation of the transcription factor NF-κB, leading to the reduced expression of pro-inflammatory mediators such as iNOS and COX-2.[6]

Experimental Protocols

General Method for Synthesis of Cyclo(D-Val-L-Pro)

While specific, detailed experimental protocols are proprietary and vary between laboratories, a general approach for the chemical synthesis of similar cyclic dipeptides involves the coupling of the constituent amino acids, in this case, D-valine and L-proline, followed by a cyclization step. This process often utilizes protecting groups for the amino and carboxyl termini that are not involved in peptide bond formation. The final deprotection and intramolecular cyclization yield the desired cyclic dipeptide. Purification is typically achieved through techniques such as silica (B1680970) gel chromatography and semi-preparative HPLC.

Anti-inflammatory Activity Assay (General Workflow)

The anti-inflammatory effects of Cyclo(L-Pro-L-Val) can be assessed using in vitro cell-based assays. A common model involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

References

- 1. Cyclo(D-Val-L-Pro) | 27483-18-7 | CBA48318 | Biosynth [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Cyclo(D-Val-L-Pro) | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyclo(D-Pro-L-Val), a specific beta-glucosidase inhibitor produced by Aspergillus sp. F70609 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Role of Cyclo(D-Val-L-Pro) and Related Cyclodipeptides in Microbial Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and higher eukaryotes. These molecules are characterized by a stable six-membered ring formed from the condensation of two amino acids. In the microbial world, CDPs have emerged as significant signaling molecules, playing crucial roles in intercellular communication, a process often referred to as quorum sensing (QS). This technical guide provides an in-depth exploration of the role of a specific cyclodipeptide, Cyclo(D-Val-L-Pro), and its closely related analogs in microbial signaling pathways. We will delve into their effects on virulence factor production, biofilm formation, and the underlying molecular mechanisms, with a focus on clinically relevant bacteria such as Pseudomonas aeruginosa and Vibrio species. This guide aims to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of signaling pathways to aid researchers in this dynamic field.

Cyclodipeptides as Modulators of Quorum Sensing

Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate their gene expression and behavior. This process relies on the production, release, and detection of small signaling molecules called autoinducers. Many Gram-negative bacteria utilize N-acylhomoserine lactones (AHLs) as autoinducers, which are recognized by LuxR-type transcriptional regulators. Cyclodipeptides have been shown to modulate these LuxR-based QS systems, acting as either agonists or antagonists.[1] This interference with QS pathways makes CDPs attractive candidates for the development of novel anti-virulence therapies.

While many studies have focused on CDPs composed of L-amino acids, the stereochemistry of the constituent amino acids can significantly influence their biological activity. This guide will specifically address what is known about Cyclo(D-Val-L-Pro), a diastereomer of the more commonly studied Cyclo(L-Val-L-Pro), and place its function in the broader context of CDP-mediated microbial signaling.

Quantitative Data on the Biological Activity of Cyclo(D-Val-L-Pro) and Analogs

The biological effects of cyclodipeptides are concentration-dependent. The following tables summarize the available quantitative data on the impact of Cyclo(D-Val-L-Pro) and structurally related CDPs on bacterial growth, biofilm formation, and virulence factor production.

| Cyclic Dipeptide | Target Organism | Biological Effect | Concentration | Result | Reference |

| Cyclo(D-Val-L-Pro) | Escherichia coli | Growth Promotion | 0.1 mg/mL | Modest increase in growth (p = 3.0 × 10⁻⁵) | [2][3] |

| Cyclo(D-Val-L-Pro) | Escherichia coli | Biofilm Formation | 0.1 mg/mL | No significant effect | [2][3] |

| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | 1.8 mM | 52% inhibition | [4] |

| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | 1.8 mM | 48% inhibition | [4] |

| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | 0.5 mg/mL | 48% reduction | [5] |

| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Pyocyanin (B1662382) Inhibition | 1.8 mM | 73% inhibition | [4] |

| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Elastase Inhibition | 1.8 mM | 61% inhibition | [4] |

| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa PAO1 | Protease Inhibition | 1.8 mM | 77% inhibition | [4] |

| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Pyocyanin Inhibition | 1.8 mM | 41% decrease | [4] |

| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Elastase Inhibition | 1.8 mM | 32% decrease | [4] |

| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa PAO1 | Protease Inhibition | 1.8 mM | 20% decrease | [4] |

| Cyclo(Phe-Pro) | Vibrio cholerae | ctxAB Transcription | 1 mM | ~21-fold reduction | [6] |

| Cyclo(Phe-Pro) | Vibrio cholerae | tcpA Transcription | 1 mM | ~29-fold reduction | [6] |

Signaling Pathways Modulated by Cyclodipeptides

Cyclodipeptides can interfere with various signaling pathways to exert their effects on microbial behavior. Below are diagrammatic representations of key pathways.

ToxR-Dependent Signaling in Vibrio cholerae

In Vibrio cholerae, the production of virulence factors such as cholera toxin (CT) and toxin-coregulated pilus (TCP) is controlled by the ToxR regulon. The cyclic dipeptide Cyclo(Phe-Pro), a structural analog of Cyclo(D-Val-L-Pro), has been shown to inhibit the production of these virulence factors through a ToxR-dependent signaling cascade.[7]

Modulation of LuxR-Based Quorum Sensing in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, the quorum sensing network is hierarchical and complex, with the Las and Rhl systems, both regulated by LuxR-type proteins, controlling the expression of numerous virulence factors. Cyclodipeptides can act as competitive or non-competitive inhibitors of the binding of N-acylhomoserine lactone (AHL) autoinducers to their cognate LuxR receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of cyclodipeptides on microbial signaling and behavior.

General Experimental Workflow for Screening and Characterization

The following diagram outlines a general workflow for identifying and characterizing cyclodipeptides with quorum sensing inhibitory activity.

Protocol 1: Crystal Violet Biofilm Assay

This protocol is used to quantify the ability of a compound to inhibit biofilm formation.[2][8][9]

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

-

Appropriate growth medium (e.g., Luria-Bertani (LB) broth)

-

96-well flat-bottom polystyrene microtiter plates

-

Cyclo(D-Val-L-Pro) or other test compounds

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Grow an overnight culture of the bacterial strain at 37°C.

-

Dilute the overnight culture 1:100 in fresh growth medium.

-

Add 100 µL of the diluted culture to each well of a 96-well microtiter plate.

-

Add the desired concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate at 37°C for 24-48 hours without agitation.

-

After incubation, discard the planktonic culture and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Air dry the plate completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Incubate for 15 minutes at room temperature.

-

Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-595 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition relative to the no-treatment control.

Protocol 2: Pyocyanin Quantification Assay

This protocol measures the production of the virulence factor pyocyanin by Pseudomonas aeruginosa.[10][11]

Materials:

-

Pseudomonas aeruginosa culture

-

Growth medium (e.g., King's B broth)

-

0.2 N Hydrochloric acid (HCl)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Inoculate P. aeruginosa into the growth medium and incubate at 37°C for 24-48 hours with shaking.

-

Centrifuge the culture at 5,000 rpm for 10 minutes to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add 3 mL of chloroform to 5 mL of the supernatant and mix vigorously.

-

Centrifuge at 3,000 rpm for 10 minutes to separate the layers. The pyocyanin will be in the lower blue chloroform layer.

-

Carefully transfer the chloroform layer to a new tube.

-

Add 1 mL of 0.2 N HCl to the chloroform extract and mix. The pyocyanin will move to the upper aqueous layer, which will turn pink.

-

Measure the absorbance of the pink HCl layer at 520 nm.

-

Calculate the concentration of pyocyanin (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.

Protocol 3: Elastase Activity Assay

This protocol quantifies the activity of the elastase enzyme, a key virulence factor of P. aeruginosa, using Elastin-Congo Red as a substrate.[12]

Materials:

-

P. aeruginosa culture supernatant

-

Elastin-Congo Red (ECR)

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM CaCl₂

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Grow P. aeruginosa in an appropriate medium and harvest the supernatant by centrifugation.

-

Prepare a 20 mg/mL stock solution of Elastin-Congo Red in 100 mM Tris-HCl buffer (pH 7.5) containing 10 mM CaCl₂.

-

In a microcentrifuge tube, mix 100 µL of the bacterial supernatant with 900 µL of the ECR suspension.

-

Incubate the mixture at 37°C for 3-6 hours with shaking.

-

Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the insoluble ECR.

-

Transfer the supernatant to a new tube and measure the absorbance at 495 nm.

-

A control with sterile medium instead of bacterial supernatant should be included. The absorbance of the control is subtracted from the sample readings.

Conclusion

Cyclo(D-Val-L-Pro) and its related cyclodipeptides represent a fascinating and promising area of research in microbial signaling. Their ability to modulate quorum sensing pathways, and consequently, virulence and biofilm formation, positions them as potential candidates for the development of novel antimicrobial strategies that circumvent the selective pressures of traditional antibiotics. While the biological activity of the D-Val-L-Pro stereoisomer is still being fully elucidated, the existing data, combined with our understanding of analogous CDPs, provides a strong foundation for future investigations. The experimental protocols and pathway diagrams presented in this guide are intended to equip researchers with the necessary tools to further explore the intricate roles of these signaling molecules in the microbial world and to harness their potential for therapeutic applications. Further research focusing on the structure-activity relationships of different CDP stereoisomers and their specific molecular targets will be crucial in advancing this field.

References

- 1. Vibrio cholerae ToxR Downregulates Virulence Factor Production in Response to Cyclo(Phe-Pro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Cyclic Dipeptide Cyclo(Phe-Pro) Inhibits Cholera Toxin and Toxin-Coregulated Pilus Production in O1 El Tor Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vibrio cholerae ToxR downregulates virulence factor production in response to cyclo(Phe-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imquestbio.com [imquestbio.com]

- 10. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 11. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(D-Val-L-Pro): A Potential Quorum Sensing Modulator for Anti-Virulence Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication system in bacteria that orchestrates collective behaviors, including the expression of virulence factors and the formation of biofilms. This process relies on the production, detection, and population-wide response to small signal molecules called autoinducers. The mounting challenge of antibiotic resistance has spurred the exploration of alternative therapeutic avenues, with the disruption of QS, termed quorum quenching, emerging as a promising anti-virulence strategy. By interfering with bacterial communication, it is possible to attenuate pathogenicity without exerting selective pressure for the development of resistance.

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds produced by a wide range of organisms, including bacteria, fungi, and marine sponges. These molecules have garnered significant attention for their diverse biological activities, including their ability to modulate quorum sensing pathways. This technical guide focuses on Cyclo(D-Val-L-Pro) , a specific DKP, and its potential as a quorum sensing modulator. While direct and extensive research on Cyclo(D-Val-L-Pro) is emerging, this document will provide a comprehensive overview of its likely mechanisms of action, supported by data from structurally analogous DKPs. We will delve into the core signaling pathways in key bacterial models, present detailed experimental protocols for assessing QS modulation, and summarize the available quantitative data to guide future research and development in this promising area of anti-virulence therapy.

Quorum Sensing in Model Bacterial Systems

Understanding the intricate signaling networks of pathogenic bacteria is paramount to developing effective quorum quenching strategies. Here, we detail the QS pathways of two well-characterized model organisms, Pseudomonas aeruginosa and Vibrio harveyi.

Pseudomonas aeruginosa

P. aeruginosa is a formidable opportunistic human pathogen that utilizes a complex and hierarchical QS system to regulate a large number of virulence factors and biofilm formation. The core of this network consists of three interconnected systems: las, rhl, and pqs.

-

The las System: This system is considered the master regulator. The lasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a threshold concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex then upregulates the expression of numerous genes, including those for virulence factors like elastase (lasB) and alkaline protease, as well as the rhl system.

-

The rhl System: The rhlI synthase produces the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the transcriptional regulator RhlR. The RhlR/C4-HSL complex controls the expression of another set of virulence factors, including pyocyanin (B1662382), rhamnolipids, and the stationary-phase sigma factor RpoS.

-

The pqs System: This system utilizes quinolone-based signal molecules, with 2-heptyl-3-hydroxy-4-quinolone, known as the Pseudomonas Quinolone Signal (PQS), being the primary signal. The pqs system is integrated with the las and rhl systems and also plays a crucial role in regulating virulence and biofilm formation.

Vibrio harveyi

Vibrio harveyi, a marine bacterium known for its bioluminescence, employs a multi-channel QS system that integrates signals from three different autoinducers to regulate gene expression, including bioluminescence and virulence.

-

Phosphorelay Cascade: At low cell density, in the absence of autoinducers, the sensor kinases act as kinases, leading to the phosphorylation of the response regulator LuxO. Phosphorylated LuxO, together with the sigma factor σ⁵⁴, activates the transcription of small regulatory RNAs (Qrr sRNAs). These sRNAs, with the help of the chaperone Hfq, destabilize the mRNA of the master transcriptional regulator LuxR, thereby preventing its translation.

-

Signal Integration and Response: At high cell density, the binding of autoinducers to their respective sensors switches the sensor activity from kinase to phosphatase. This leads to the dephosphorylation of LuxO, which in turn inactivates it. As a result, the expression of Qrr sRNAs is repressed, allowing for the translation of luxR mRNA. The LuxR protein then activates or represses the expression of target genes, leading to phenotypes such as bioluminescence and virulence factor production.

Mechanism of Action of Cyclo(D-Val-L-Pro)

While direct studies on Cyclo(D-Val-L-Pro) are limited, the mechanism of action for DKPs as quorum sensing modulators is generally understood to involve competitive binding to the autoinducer receptors.

-

Competitive Inhibition: It is hypothesized that Cyclo(D-Val-L-Pro), due to its structural similarity to the lactone ring of AHL autoinducers, can act as a competitive antagonist. It is proposed to bind to the ligand-binding pocket of transcriptional regulators like LasR in P. aeruginosa or LuxR-type proteins in other bacteria. This binding event is thought to occur without activating the regulator, thereby preventing the binding of the native autoinducer and subsequent downstream gene expression. Molecular docking studies with other DKPs have supported this hypothesis, showing that they can fit into the same binding pocket as the natural ligands.

-

Allosteric Modulation: An alternative or complementary mechanism could involve allosteric modulation of the receptor protein. Binding of Cyclo(D-Val-L-Pro) to a site other than the active site could induce a conformational change in the receptor, rendering it inactive or unable to bind its cognate autoinducer.

Quantitative Data on Quorum Sensing Modulation by Cyclic Dipeptides

The following tables summarize quantitative data from studies on cyclic dipeptides that are structurally related to Cyclo(D-Val-L-Pro). This information provides a valuable reference for the potential efficacy of Cyclo(D-Val-L-Pro) in modulating quorum sensing-regulated phenotypes.

Table 1: Inhibition of Virulence Factors in Pseudomonas aeruginosa PAO1 by Analagous Cyclic Dipeptides

| Cyclic Dipeptide | Concentration | Virulence Factor | Percent Inhibition | Reference |

| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | Pyocyanin | 41% | [1] |

| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | Elastase | 32% | [1] |

| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | Protease | 20% | [1] |

| Cyclo(L-Pro-L-Phe) | 1.8 mM | Pyocyanin | 73% | [2] |

| Cyclo(L-Pro-L-Phe) | 1.8 mM | Elastase | 61% | [2] |

| Cyclo(L-Pro-L-Phe) | 1.8 mM | Protease | 77% | [2] |

Table 2: Inhibition of Biofilm Formation by Analagous Cyclic Dipeptides

| Cyclic Dipeptide | Concentration | Bacterial Strain | Percent Inhibition | Reference |

| Cyclo(L-Tyr-L-Pro) | 0.5 mg/mL | P. aeruginosa PAO1 | 48% | [3] |

| Cyclo(L-Pro-L-Tyr) | 1.8 mM | P. aeruginosa PAO1 | 52% | [2] |

| Cyclo(L-Hyp-L-Tyr) | 1.8 mM | P. aeruginosa PAO1 | 50% | [2] |

| Cyclo(L-Pro-L-Phe) | 1.8 mM | P. aeruginosa PAO1 | 48% | [2] |

Table 3: Inhibition of Violacein (B1683560) Production in Chromobacterium violaceum CV026 by an Analagous Cyclic Dipeptide

| Cyclic Dipeptide | Concentration | Percent Inhibition | Reference |

| Cyclo(L-Trp-L-Ser) | 0.2 mg/mL | 67% | [4] |

Experimental Protocols

To facilitate the investigation of Cyclo(D-Val-L-Pro) as a quorum sensing modulator, this section provides detailed protocols for key in vitro assays. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of the compound to ensure that subsequent experiments are conducted at sub-lethal concentrations, thus attributing any observed effects to quorum sensing modulation rather than bactericidal or bacteriostatic activity.

Violacein Inhibition Assay using Chromobacterium violaceum CV026

This assay is a common primary screen for QS inhibitors. C. violaceum CV026 is a mutant strain that does not produce its own autoinducer (C6-HSL) but will produce the purple pigment violacein in its presence. A reduction in violacein production in the presence of a test compound indicates potential QS inhibition.

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) agar (B569324) and broth

-

N-hexanoyl-L-homoserine lactone (C6-HSL)

-

Cyclo(D-Val-L-Pro)

-

Solvent for dissolving the compound (e.g., DMSO)

-

Sterile petri dishes and microtubes

-

Spectrophotometer

Procedure:

-

Prepare CV026 overnight culture: Inoculate a single colony of C. violaceum CV026 into LB broth and incubate overnight at 30°C with shaking.

-

Prepare agar plates: Autoclave LB agar and cool to approximately 50°C. Add C6-HSL to a final concentration of 0.1 µg/mL and the overnight CV026 culture (1% v/v). Pour the agar into sterile petri dishes and allow to solidify.

-

Apply the compound: Prepare serial dilutions of Cyclo(D-Val-L-Pro) in a suitable solvent. Spot a small volume (e.g., 5 µL) of each dilution onto the surface of the agar plates. Include a solvent-only control.

-

Incubate: Incubate the plates at 30°C for 24-48 hours.

-

Observe and quantify: A zone of colorless growth around the spot of the compound indicates inhibition of violacein production. For quantification, grow CV026 in LB broth with C6-HSL and different concentrations of Cyclo(D-Val-L-Pro). After incubation, centrifuge the cultures, discard the supernatant, and add a solvent (e.g., DMSO or ethanol) to the pellet to extract the violacein. Measure the absorbance of the extracted violacein at 585 nm and normalize to cell density (OD600).

Pyocyanin Production Assay in Pseudomonas aeruginosa PAO1

Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa that is regulated by the rhl QS system.

Materials:

-

Pseudomonas aeruginosa PAO1

-

King's A medium or LB broth

-

Cyclo(D-Val-L-Pro)

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Prepare PAO1 overnight culture: Inoculate a single colony of P. aeruginosa PAO1 into LB broth and incubate overnight at 37°C with shaking.

-

Culture with the compound: Inoculate fresh King's A medium with the overnight culture (1% v/v) and add different sub-MIC concentrations of Cyclo(D-Val-L-Pro). Include a no-compound control. Incubate at 37°C with shaking for 18-24 hours.

-

Extract pyocyanin: Centrifuge 3 mL of the culture to pellet the cells. Transfer the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).

-

Acidify and quantify: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous phase, which will turn pink. Measure the absorbance of the pink aqueous phase at 520 nm. The concentration of pyocyanin (µg/mL) can be calculated by multiplying the OD520 by 17.072.

Elastase Activity Assay in Pseudomonas aeruginosa PAO1

Elastase B (LasB) is a major protease virulence factor in P. aeruginosa regulated by the las QS system. Its activity can be measured using Elastin-Congo Red as a substrate.

Materials:

-

Pseudomonas aeruginosa PAO1

-

LB broth or other suitable medium

-

Cyclo(D-Val-L-Pro)

-

Elastin-Congo Red

-

Tris buffer (pH 7.5)

-

Spectrophotometer

Procedure:

-

Prepare PAO1 culture: Grow P. aeruginosa PAO1 in the presence of various sub-MIC concentrations of Cyclo(D-Val-L-Pro) as described for the pyocyanin assay.

-

Collect supernatant: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant which contains the secreted elastase.

-

Perform the assay: Prepare a reaction mixture containing the supernatant and Elastin-Congo Red in Tris buffer. Incubate the mixture at 37°C for a defined period (e.g., 3-18 hours).

-

Stop the reaction and quantify: Stop the reaction by adding a solution that precipitates the remaining substrate (e.g., sodium phosphate (B84403) buffer). Centrifuge to pellet the un-hydrolyzed Elastin-Congo Red. The supernatant will be red due to the release of Congo Red from the digested elastin. Measure the absorbance of the supernatant at 495 nm. A decrease in absorbance compared to the control indicates inhibition of elastase activity.

Biofilm Formation Assay

This assay quantifies the ability of bacteria to form biofilms on a solid surface, a process often regulated by QS.

Materials:

-

Pseudomonas aeruginosa PAO1

-

LB broth or other suitable medium

-

Cyclo(D-Val-L-Pro)

-

96-well microtiter plate

-

Crystal violet solution (0.1%)

-

Ethanol (B145695) (95%) or acetic acid (30%)

-

Microplate reader

Procedure:

-

Prepare bacterial cultures: Grow P. aeruginosa PAO1 overnight and then dilute in fresh medium containing different sub-MIC concentrations of Cyclo(D-Val-L-Pro).

-

Incubate in microtiter plate: Add the diluted cultures to the wells of a 96-well plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Wash and stain: Carefully discard the medium and wash the wells gently with water or phosphate-buffered saline (PBS) to remove planktonic cells. Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Wash and solubilize: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantify: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570-595 nm using a microplate reader. A lower absorbance compared to the control indicates inhibition of biofilm formation.

Conclusion and Future Directions

Cyclo(D-Val-L-Pro) represents a promising candidate for the development of novel anti-virulence agents. As a member of the diketopiperazine family, it is likely to function as a quorum sensing modulator, interfering with bacterial communication and thereby attenuating the expression of virulence factors and biofilm formation. While direct experimental evidence for Cyclo(D-Val-L-Pro) is still needed, the substantial body of research on analogous cyclic dipeptides provides a strong foundation for its investigation.

Future research should focus on several key areas:

-

Direct Quantification: It is imperative to perform the detailed experimental protocols outlined in this guide to obtain direct quantitative data on the effects of Cyclo(D-Val-L-Pro) on virulence factor production and biofilm formation in clinically relevant pathogens.

-

Mechanism of Action Studies: Biophysical assays, such as isothermal titration calorimetry and surface plasmon resonance, should be employed to confirm the direct binding of Cyclo(D-Val-L-Pro) to QS receptor proteins like LasR.

-

In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the in vivo efficacy and safety of Cyclo(D-Val-L-Pro) as an anti-virulence therapeutic.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of Cyclo(D-Val-L-Pro) analogs will be crucial for optimizing its potency and pharmacokinetic properties.

The exploration of quorum sensing modulators like Cyclo(D-Val-L-Pro) holds the potential to usher in a new era of antimicrobial therapy, one that disarms pathogens rather than killing them, thereby mitigating the urgent and growing threat of antibiotic resistance. This technical guide serves as a comprehensive resource to stimulate and direct further research into this exciting and critical field.

References

Cyclo(D-Val-L-Pro): A Technical Guide to its Potential Effects on Biofilm Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo(D-Val-L-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, presents an intriguing subject for research into the modulation of bacterial biofilms. While direct and extensive quantitative data on its specific anti-biofilm activity is currently limited in publicly available literature, the broader family of DKPs has been recognized for its significant role in microbial communication, particularly quorum sensing (QS), which is a critical regulator of biofilm formation. This technical guide consolidates the available information on Cyclo(D-Val-L-Pro) and its analogs, providing a comprehensive resource on their effects on bacterial biofilms, detailing relevant experimental protocols, and visualizing key pathways and workflows. The stereochemistry of DKPs, including the presence of D-amino acids, is known to be a crucial determinant of their biological activity, suggesting that Cyclo(D-Val-L-Pro) may possess unique modulatory properties.

Introduction to Cyclo(D-Val-L-Pro) and Biofilm Formation

Cyclo(D-Val-L-Pro) is a cyclic dipeptide comprised of D-valine and L-proline.[1] These cyclic structures offer enhanced stability and resistance to enzymatic degradation compared to their linear counterparts.[1] Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. The formation of biofilms is a complex process regulated by intercellular communication systems, most notably quorum sensing (QS).[2]

Diketopiperazines are a well-established class of molecules that can act as agonists or antagonists of QS systems, thereby influencing biofilm development.[3] The effect of a specific DKP is highly dependent on its constituent amino acids and their stereochemistry.[3][4] While some studies have explored a range of DKPs, specific data for Cyclo(D-Val-L-Pro) remains sparse. One study investigating the effects of various DKP stereoisomers on Escherichia coli found that Cyclo(D-Val-L-Pro) modestly promoted bacterial growth.[4] However, its specific impact on biofilm formation in this or other species was not detailed.

Given the limited direct data, this guide will leverage information on structurally similar DKPs to provide a comprehensive overview of the potential activities and mechanisms of Cyclo(D-Val-L-Pro).

Quantitative Data on the Biofilm Modulatory Effects of Related Diketopiperazines

To provide a framework for understanding the potential efficacy of Cyclo(D-Val-L-Pro), the following table summarizes the quantitative effects of various DKPs on biofilm formation in key pathogenic bacteria.

| Diketopiperazine | Target Organism | Concentration | Biofilm Inhibition (%) | Reference |

| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | 0.5 mg/mL | 48% | [1] |

| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | 512 µg/mL (MIC) | Anti-biofilm activity noted | [5] |

| Cyclo(L-Leu-L-Pro) | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 µg/mL (sub-MIC) | 85-87% | [2] |

| Cyclo(L-Phe-L-Pro) | Staphylococcus aureus | 12.3 mmol/L | Inhibition of virulence factors and biofilm | [4] |

Potential Mechanisms of Action: Quorum Sensing Interference

The primary mechanism by which DKPs are thought to modulate biofilm formation is through the disruption of quorum sensing (QS) circuits.

-

Gram-Negative Bacteria: In pathogens like Pseudomonas aeruginosa, QS is largely regulated by N-acyl-homoserine lactones (AHLs). DKPs are hypothesized to act as competitive inhibitors, binding to LuxR-type transcriptional regulators and preventing the binding of native AHLs. This disruption can downregulate the expression of genes responsible for virulence factors and biofilm matrix components.

-

Gram-Positive Bacteria: In bacteria such as Staphylococcus aureus, the primary QS system is the accessory gene regulator (agr) system, which utilizes autoinducing peptides (AIPs). Some DKPs have been shown to modulate the expression of agr-related genes, thereby interfering with the production of toxins and enzymes crucial for biofilm development and dispersal.[4]

The presence of a D-amino acid in Cyclo(D-Val-L-Pro) adds a layer of complexity. D-amino acids themselves have been reported to influence biofilm formation, in some cases causing biofilm dispersal, although their effects can be species-specific.[6][7]

Below is a diagram illustrating a generalized mechanism for DKP-mediated quorum sensing inhibition.

Caption: Hypothesized mechanism of Cyclo(D-Val-L-Pro) interference with a Gram-negative quorum sensing system.

Detailed Experimental Protocols

The following protocols are standard methods used to assess the anti-biofilm and anti-quorum sensing properties of compounds like Cyclo(D-Val-L-Pro).

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass.

Materials:

-

96-well polystyrene microtiter plates

-

Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC 29213)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

-

Cyclo(D-Val-L-Pro) stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

33% (v/v) glacial acetic acid

-

Microplate reader

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the test bacterium in TSB. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).

-

Treatment: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of TSB containing various concentrations of Cyclo(D-Val-L-Pro) to the wells. Include a vehicle control (solvent only) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Discard the planktonic culture and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with PBS until the wash water is clear.

-

Solubilization: Air dry the plate. Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Caption: A streamlined workflow of the crystal violet assay for biofilm quantification.

Quorum Sensing Reporter Strain Assay

This assay utilizes a reporter strain (e.g., Chromobacterium violaceum CV026 or an engineered E. coli strain) that produces a measurable signal (e.g., pigment, light) in response to QS molecules. Inhibition of this signal indicates QS interference.

Materials:

-

QS reporter strain

-

Appropriate growth medium

-

Cyclo(D-Val-L-Pro)

-

Exogenous QS signal molecule (if the reporter strain is an autoinducer mutant)

-

Microplate reader or spectrophotometer

Procedure:

-

Grow an overnight culture of the reporter strain.

-

In a 96-well plate, combine the reporter strain culture, growth medium, the appropriate exogenous QS signal (if needed), and various concentrations of Cyclo(D-Val-L-Pro).

-

Incubate the plate under appropriate conditions.

-

Quantify the reporter signal (e.g., violacein (B1683560) pigment extraction and absorbance measurement for C. violaceum).

-

A reduction in the reporter signal in the presence of Cyclo(D-Val-L-Pro) without inhibiting bacterial growth suggests QS inhibition.

Concluding Remarks and Future Directions

Cyclo(D-Val-L-Pro) represents a molecule of interest within the scientifically significant class of diketopiperazines. While direct evidence of its anti-biofilm capabilities is still needed, the extensive research on analogous compounds provides a strong rationale for its investigation as a potential modulator of bacterial biofilms, likely through the interference of quorum sensing pathways. The presence of a D-amino acid in its structure may confer unique biological activities that warrant further exploration.

Future research should focus on:

-

Systematic screening of Cyclo(D-Val-L-Pro) against a panel of clinically relevant biofilm-forming bacteria.

-

Elucidation of its specific molecular targets within bacterial QS systems.

-

Transcriptomic and proteomic analyses to understand the global cellular response to Cyclo(D-Val-L-Pro) treatment.

The methodologies and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals to explore the therapeutic potential of Cyclo(D-Val-L-Pro) in combating biofilm-associated infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacillus amyloliquefaciens-secreted cyclic dipeptide – cyclo(l-leucyl-l-prolyl) inhibits biofilm and virulence production in methicillin-resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Inhibition mechanism of cyclo (L-Phe-L-Pro) on early stage Staphylococcus aureus biofilm and its application on food co… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. D-Amino acids affect Pseudomonas aeruginosa biofilm and quorum sensing molecules in lung infection models developed under a cystic fibrosis environment - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(D-Val-L-Pro): A Technical Guide to its Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-Val-L-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules, formed from the condensation of D-valine and L-proline. The specific stereochemistry of its constituent amino acids plays a pivotal role in its conformation and, consequently, its biological activity. This technical guide provides a comprehensive overview of the stereochemical aspects of Cyclo(D-Val-L-Pro), its known and potential biological activities, detailed experimental protocols for its synthesis and evaluation, and insights into the signaling pathways it may modulate. While direct quantitative data for Cyclo(D-Val-L-Pro) is emerging, this guide consolidates available information and draws parallels from its stereoisomers and related cyclic dipeptides to offer a thorough understanding for research and development purposes.

Introduction

Cyclic dipeptides (CDPs) or 2,5-diketopiperazines (DKPs) are a diverse class of natural and synthetic compounds that have garnered significant attention in the scientific community due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The rigid cyclic structure of DKPs, conferred by the two peptide bonds, makes them conformationally constrained scaffolds, and their biological specificity is often dictated by the stereochemistry of the constituent amino acids.

Cyclo(D-Val-L-Pro) is one such DKP, and understanding the influence of its D-valine and L-proline residues on its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide will delve into the stereochemical nuances of Cyclo(D-Val-L-Pro) and explore its documented and potential biological functions.

Stereochemistry and Conformational Analysis

The stereochemistry of Cyclo(D-Val-L-Pro) is defined by the chiral centers of its constituent amino acids: the alpha-carbon of D-valine and the alpha-carbon of L-proline. This specific arrangement of D and L-amino acids significantly influences the puckering of the diketopiperazine ring and the orientation of the side chains.